

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-nitroanisole

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Compound of Interest

Compound Name: 3-Methyl-2-nitroanisole

Cat. No.: B1294308

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This technical guide provides a comprehensive overview of the synthesis of **3-Methyl-2-nitroanisole**, a key intermediate in various chemical and pharmaceutical applications. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

3-Methyl-2-nitroanisole is a valuable organic compound utilized in the synthesis of a range of more complex molecules. Its preparation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and selective synthetic route proceeds through two key stages: the nitration of m-cresol to form 3-methyl-2-nitrophenol, followed by the methylation of the phenolic hydroxyl group.

Direct nitration of m-cresol is generally avoided due to the formation of a mixture of isomers, including the 2-nitro, 4-nitro, and 6-nitro products, which are challenging to separate. To overcome this, a more selective three-step sequence involving sulfonation, nitration, and subsequent desulfonation is the preferred method for the synthesis of the 3-methyl-2-nitrophenol intermediate.

Synthesis Pathway Overview

The synthesis of **3-Methyl-2-nitroanisole** is achieved through the following two main stages:

Stage 1: Synthesis of 3-Methyl-2-nitrophenol

This stage involves a three-step process to ensure the selective nitration of m-cresol at the 2-position.

- **Step 1.1: Sulfonation of m-Cresol:** m-Cresol is first sulfonated to block the more reactive positions on the aromatic ring, directing the subsequent nitration.
- **Step 1.2: Nitration of the Sulfonated Intermediate:** The sulfonated m-cresol is then nitrated. The sulfonic acid groups direct the nitro group to the desired 2-position.
- **Step 1.3: Desulfonation:** The sulfonic acid groups are removed to yield 3-methyl-2-nitrophenol.

Stage 2: Methylation of 3-Methyl-2-nitrophenol

The hydroxyl group of 3-methyl-2-nitrophenol is methylated to produce the final product, **3-Methyl-2-nitroanisole**.

Experimental Protocols

Stage 1: Synthesis of 3-Methyl-2-nitrophenol

This selective synthesis is adapted from established methods for the regioselective nitration of phenols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 1.1: Sulfonation of m-Cresol

- In a round-bottom flask equipped with a stirrer and a dropping funnel, place m-cresol.
- Cool the flask in an ice bath.
- Slowly add fuming sulfuric acid (containing ~20% SO₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 100 °C for 2-3 hours.

- Cool the reaction mixture and pour it onto crushed ice to precipitate the m-cresolsulfonic acid.
- Filter the solid product and wash with cold water.

Step 1.2: Nitration of m-Cresolsulfonic Acid

- To the crude m-cresolsulfonic acid in a flask, add concentrated sulfuric acid.
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring, ensuring the temperature does not exceed 5 °C.
- After the addition, continue stirring at 0-5 °C for 1-2 hours.

Step 1.3: Desulfonation to Yield 3-Methyl-2-nitrophenol

- Carefully pour the nitrated mixture onto a large amount of crushed ice.
- Heat the resulting solution to boiling and perform steam distillation.
- The 3-methyl-2-nitrophenol will distill over with the steam.
- Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- The crude 3-methyl-2-nitrophenol can be further purified by column chromatography or recrystallization.

Stage 2: Methylation of 3-Methyl-2-nitrophenol

This procedure is a standard O-methylation of a phenol using dimethyl sulfate.^{[5][6][7]}

- In a round-bottom flask, dissolve 3-methyl-2-nitrophenol in acetone.

- Add anhydrous potassium carbonate to the solution.
- Heat the mixture to reflux with stirring.
- Slowly add dimethyl sulfate dropwise to the refluxing mixture.
- Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and filter off the potassium carbonate.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
- Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield **3-Methyl-2-nitroanisole**.
- The product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
m-Cresol	C ₇ H ₈ O	108.14	11-12	202
3-Methyl-2-nitrophenol	C ₇ H ₇ NO ₃	153.14	35-39	106-108 / 9.5 mmHg
3-Methyl-2-nitroanisole	C ₈ H ₉ NO ₃	167.16	48-50	170 / 35 mmHg

Table 2: Expected Yields

Reaction Stage	Product	Typical Yield (%)
Stage 1	3-Methyl-2-nitrophenol	60-70 (overall for the three steps)
Stage 2	3-Methyl-2-nitroanisole	85-95

Table 3: Spectral Data for 3-Methyl-2-nitrophenol

Spectral Data	Key Peaks/Shifts
^1H NMR (CDCl_3)	δ (ppm): 10.1 (s, 1H, OH), 7.28 (d, 1H), 6.90 (t, 1H), 6.72 (d, 1H), 2.49 (s, 3H, CH_3)[8]
^{13}C NMR	
IR (KBr)	ν (cm^{-1}): ~3400 (O-H), ~1530 & ~1350 (NO_2)
Mass Spec (EI)	m/z : 153 (M^+), 136, 108, 77

Table 4: Spectral Data for 3-Methyl-2-nitroanisole

Spectral Data	Key Peaks/Shifts
^1H NMR	
^{13}C NMR	
IR (KBr)	ν (cm^{-1}): ~2950 (C-H, sp^3), ~1525 & ~1350 (NO_2), ~1250 (C-O, ether)
Mass Spec (EI)	m/z : 167 (M^+), 152, 122, 91

Visualizations

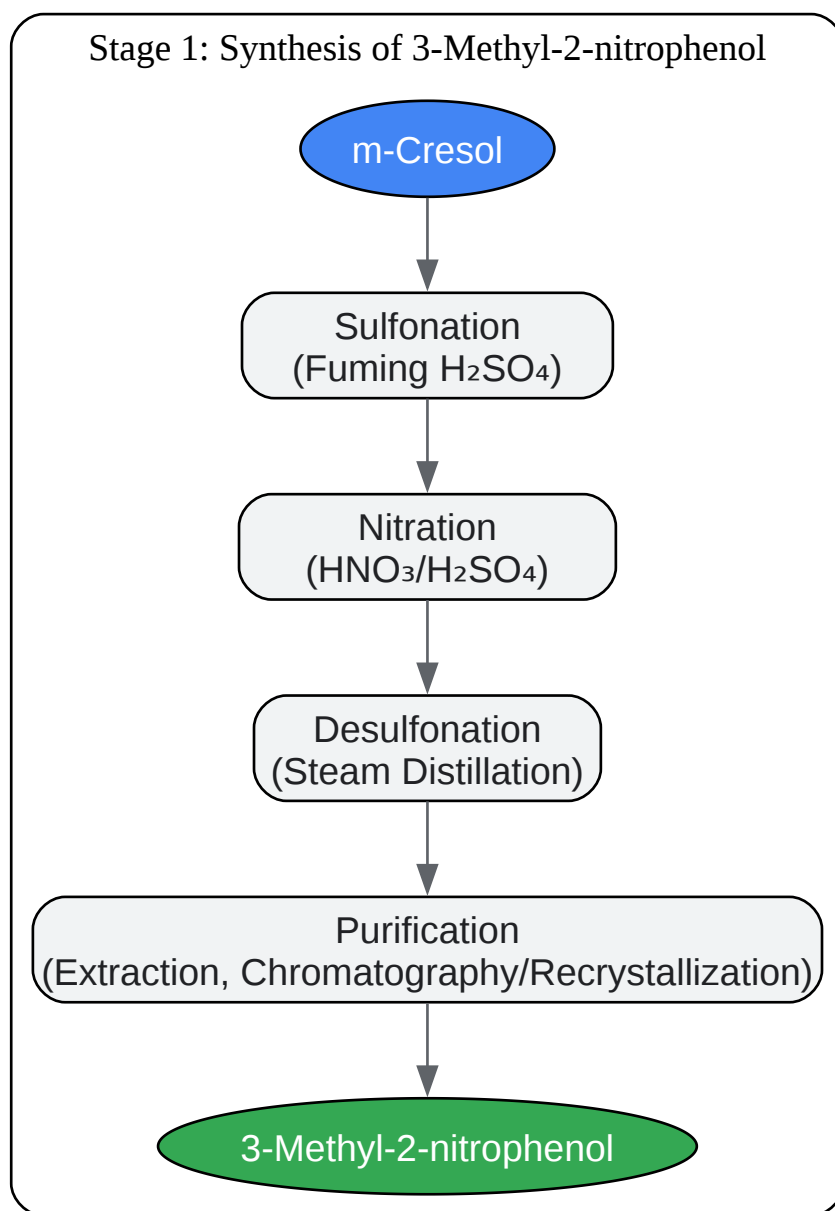
Synthesis Pathway of 3-Methyl-2-nitroanisole



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Caption: Overall synthesis pathway for **3-Methyl-2-nitroanisole** from m-cresol.

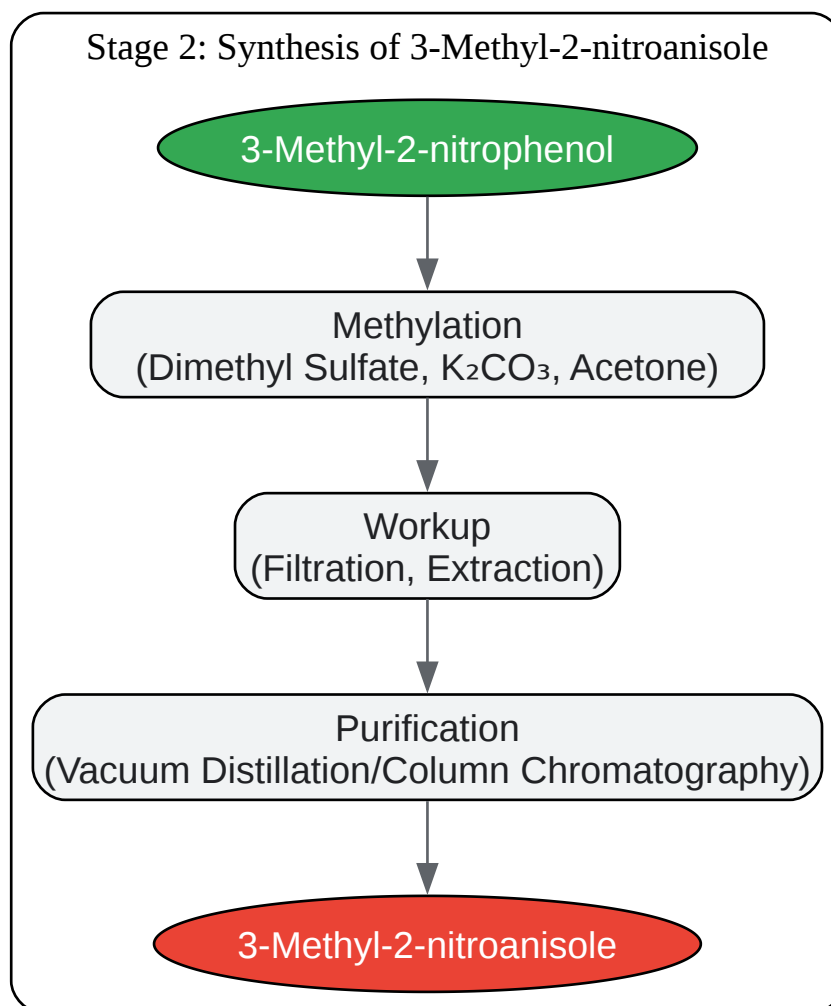
Experimental Workflow for the Synthesis of 3-Methyl-2-nitrophenol



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Caption: Experimental workflow for the selective synthesis of 3-methyl-2-nitrophenol.

Experimental Workflow for the Methylation of 3-Methyl-2-nitrophenol



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Caption: Experimental workflow for the methylation of 3-methyl-2-nitrophenol.

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